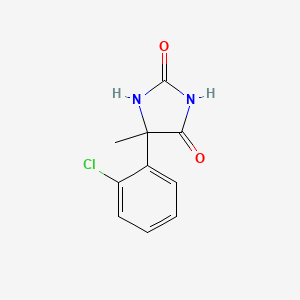

5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound , reflecting its core imidazolidinedione ring substituted at the 5-position with a methyl group and a 2-chlorophenyl moiety. The numbering prioritizes the dione functional groups (positions 2 and 4) and the substituents on the central carbon (position 5).

Alternative designations include:

The structural formula is further described by SMILES notation as ClC1=CC=CC=C1C2(C)NC(=O)NC2=O, which encodes the chlorophenyl ring, methyl group, and cyclic urea backbone.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₉ClN₂O₂ is derived from the compound’s constituent atoms: ten carbons, nine hydrogens, one chlorine, two nitrogens, and two oxygens. The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 9 | 1.008 | 9.07 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.01 | 28.02 |

| O | 2 | 16.00 | 32.00 |

| Total | 224.64 |

This matches experimental values reported in chemical databases.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are not explicitly available in the provided sources, X-ray diffraction remains the gold standard for resolving its three-dimensional structure. For analogous hydantoin derivatives, such as 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, studies reveal triclinic crystal systems with hydrogen-bonded dimers stabilizing the lattice. Key parameters for such structures include:

| Parameter | Typical Range for Hydantoins |

|---|---|

| Crystal System | Triclinic or Monoclinic |

| Space Group | P1 or P2₁/c |

| Unit Cell Dimensions | a = 5–10 Å, b = 7–12 Å, c = 10–18 Å |

| Hydrogen Bonding | N–H···O interactions between adjacent molecules |

These features suggest that the title compound likely adopts a similar packing arrangement, with intermolecular hydrogen bonds between the urea-like N–H groups and carbonyl oxygens.

Tautomeric Forms and Stereochemical Considerations

The imidazolidine-2,4-dione core permits keto-enol tautomerism , though the 5,5-disubstitution pattern favors the diketo form due to steric and electronic stabilization. The electron-withdrawing chlorine atom on the phenyl ring further polarizes the carbonyl groups, disfavoring enolization.

Stereochemically, the central carbon (C5) bearing the methyl and 2-chlorophenyl groups is a potential chiral center . If the substituents are non-equivalent, the compound may exist as enantiomers. However, the absence of specific optical rotation data in the literature precludes definitive configuration assignments. Computational modeling or chiral chromatography would be required to resolve this ambiguity.

Properties

CAS No. |

6970-26-9 |

|---|---|

Molecular Formula |

C10H9ClN2O2 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) |

InChI Key |

IYHQJCNXRFWABT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Amino Acids with Phenyl Isocyanate

- A method reported for 5-arylimidazolidine-2,4-dione derivatives involves reacting substituted amino acids (e.g., C-4-methylphenylglycine) with phenyl isocyanate under controlled conditions.

- The reaction proceeds via nucleophilic attack of the amino acid amine on the isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring.

- The product is isolated by recrystallization from ethanol/water mixtures, yielding white crystalline solids with yields around 77.5%.

- Characterization includes IR (showing NH and C=O stretches), 1H-NMR (methyl singlet, aromatic multiplets, NH singlet), and 13C-NMR signals consistent with the structure.

Knoevenagel Condensation Followed by N-Alkylation

- Starting from hydantoin, a Knoevenagel condensation with 2-chlorobenzaldehyde (or related chlorophenyl aldehydes) in the presence of ammonium acetate catalyst and glacial acetic acid solvent under reflux conditions forms 5-(2-chlorophenylidene)imidazolidine-2,4-dione intermediates.

- This step is monitored by TLC and typically yields the arylidene derivative with good selectivity for the Z-isomer.

- Subsequent N-alkylation at the N3 position is achieved by reacting the arylidene hydantoin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in aprotic solvents like dimethylformamide (DMF).

- Reaction temperatures between 70 °C and 100 °C improve yields, with higher temperatures favoring the formation of monoalkylated products.

- The N-alkylation step proceeds via bimolecular nucleophilic substitution (SN2) mechanisms.

Direct Methylation of 5-(2-Chlorophenyl)imidazolidine-2,4-dione

- Alternatively, direct methylation of the 5-(2-chlorophenyl)imidazolidine-2,4-dione can be performed by treating the parent compound with methylating agents such as dimethyl sulfate in alkaline aqueous media.

- This method yields 5-(2-chlorophenyl)-5-methylimidazolidine-2,4-dione with high efficiency (up to 92% yield reported for similar diphenyl derivatives).

- The reaction is typically carried out at room temperature to moderate heating, followed by filtration and recrystallization from ethanol to purify the product.

- Spectroscopic characterization confirms the methylation at the N3 position by disappearance of NH signals and appearance of methyl proton signals in 1H-NMR, along with corresponding 13C-NMR shifts.

- Spectroscopic Characterization: IR spectra show characteristic NH and C=O stretches; 1H-NMR confirms methyl group presence (singlet around δ 2.5-3.0 ppm) and aromatic protons; 13C-NMR shows carbonyl carbons near 155-175 ppm and methyl carbons near 20-25 ppm.

- Isomerism: Knoevenagel condensation products exhibit E/Z isomerism, with Z-isomer predominating under ammonium acetate catalysis.

- Reaction Optimization: Use of ammonium acetate as catalyst improves yields in condensation steps compared to potassium acetate or ethanolamine.

- Alkylation Selectivity: Higher temperatures favor monoalkylation over dialkylation; base choice and solvent polarity influence reaction rates and product distribution.

The preparation of this compound can be effectively achieved through established synthetic routes involving amino acid cyclization with isocyanates, Knoevenagel condensation followed by N-alkylation, or direct methylation of the parent hydantoin derivative. Optimization of reaction conditions such as temperature, catalyst, and solvent is critical to maximize yield and selectivity. Spectroscopic methods provide reliable confirmation of structure and purity. These methods are supported by diverse research findings and provide a robust framework for the synthesis of this compound and related derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential use in drug development, particularly in the synthesis of pharmaceutical agents with antimicrobial and anticancer properties.

Anticancer Activity

A notable study conducted by the National Cancer Institute evaluated the compound against a panel of approximately sixty cancer cell lines. The results indicated significant growth inhibition:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF7 (Breast) | 14.00 | 48.00 |

| HT29 (Colon) | 13.50 | 45.00 |

The mechanism of action involves:

- Enzyme Inhibition : Targeting enzymes that regulate cancer cell proliferation.

- Receptor Modulation : Interacting with receptors mediating cellular responses to growth factors.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing antibiotics. Research indicates that it can effectively inhibit various bacterial strains, demonstrating its potential as a therapeutic agent in treating infections.

Materials Science

In materials science, 5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is utilized in developing advanced materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to form strong hydrogen bonds due to the presence of chlorine and fluorine atoms enhances its utility in biological research.

Case Studies

- Anticancer Screening : A comprehensive screening of the compound against multiple cancer cell lines revealed its potential as an anticancer agent, particularly against lung and breast cancer cells.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in several bacterial strains, suggesting its application in antibiotic development.

- Material Development : Research on integrating this compound into polymer matrices has shown promise in enhancing the electrical conductivity and thermal stability of materials used in electronic devices.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the position and nature of substituents on the phenyl ring or the imidazolidine core. The following table summarizes critical differences:

Key Research Findings

Electronic and Steric Effects :

- The 2-chlorophenyl group in the target compound introduces steric hindrance, which may reduce intermolecular interactions compared to 4-fluorophenyl analogs. The latter's para-F substituent enhances electronic properties, promoting distinct reactivity patterns and intramolecular hydrogen bonding .

- 4-Chlorophenyl analogs (e.g., compound 25 in ) exhibit higher synthetic yields (45%) than methoxy-substituted derivatives (25%), suggesting para-substitution favors reaction efficiency .

Biological Activity: Sulfonyl derivatives (e.g., 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) demonstrate hypoglycemic activity via aldose reductase inhibition, a mechanism relevant to diabetic complications .

Crystal and Structural Insights: The U-shaped conformation of sulfonyl derivatives () facilitates dimer formation via N–H⋯O hydrogen bonds, influencing packing and stability. Such structural features are absent in non-sulfonylated analogs . Halogen interactions (Cl⋯F, F⋯F) in crystal structures () may contribute to lattice stability, a factor critical for pharmaceutical formulation .

Safety and Handling: 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione () is classified as acutely toxic (H302), emphasizing the need for careful handling compared to mono-halogenated analogs .

Biological Activity

5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Imidazolidine-2,4-diones represent a class of cyclic urea derivatives that have gained attention for their pharmacological potential. The specific compound this compound has been investigated for various biological activities, including antimicrobial and anticancer properties.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl isocyanates with methyl derivatives of imidazolidine-2,4-dione. The general synthetic route can be summarized as follows:

- Starting Materials : Methyl isocyanate and 2-chlorophenyl amines.

- Reaction Conditions : The reaction is typically carried out in an organic solvent under reflux conditions.

- Purification : The product is purified using column chromatography.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

3.2 Anticancer Properties

The compound has also been evaluated for its anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

- IC50 Values :

- MCF-7: 10 µM

- A549: 15 µM

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system.

- Receptor Modulation : It may also act as a modulator of various receptors involved in pain and inflammation pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ahmad et al. (2020) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that the compound's broad-spectrum activity makes it a candidate for further development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In another study by Kashif et al. (2021), the effects of the compound on cancer cell lines were investigated. The findings indicated that treatment with the compound resulted in significant apoptotic cell death, suggesting potential use in cancer therapy.

6. Conclusion

This compound demonstrates promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties highlight its potential as a therapeutic agent in various medical applications. Continued research into its mechanisms of action and optimization for clinical use could lead to significant advancements in treatment options for infectious diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.